4-amino-5-(pentan-3-yl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-amino-3-pentan-3-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4S/c1-3-5(4-2)6-9-10-7(12)11(6)8/h5H,3-4,8H2,1-2H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWBUUJMDLKEOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NNC(=S)N1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiosemicarbazide Intermediate Formation
Pentane-3-carboxylic acid hydrazide reacts with carbon disulfide in ethanol under reflux to form 2-(pentan-3-yl)hydrazine-1-carbothioamide (yield: 72–78%). Critical parameters include:
- Solvent : Absolute ethanol
- Temperature : 78°C (reflux)
- Reaction time : 4–6 hours
Alkaline Cyclization
Treatment with 10% NaOH aqueous solution induces cyclization at 80–90°C for 3 hours, yielding 4-amino-5-(pentan-3-yl)-4H-1,2,4-triazole-3-thiol. The reaction follows first-order kinetics with an activation energy of 85.2 kJ/mol.
Table 1: Optimization of Cyclization Conditions
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| NaOH Concentration | 8–12% w/v | ±9% |
| Temperature | 80–90°C | ±15% |
| Reaction Time | 2.5–3.5 hrs | ±7% |
Aryl isothiocyanates facilitate direct thiol group introduction while enabling pentan-3-yl substitution. The protocol involves:
Condensation with Pentan-3-amine
Pentan-3-amine reacts with 4-nitrophenyl isothiocyanate in dichloromethane (DCM) at 25°C for 30 minutes, forming N-(pentan-3-yl)-N'-(4-nitrophenyl)thiourea (yield: 89%).
Oxidative Cyclization
Hydrogen peroxide (30% v/v) in acetic acid mediates cyclization at 60°C for 2 hours, producing the target compound with 81% purity.
Copper-Catalyzed Thiolation Approach
Cu(I)-catalyzed methods enhance reaction efficiency and regioselectivity. Key steps include:
Precursor Synthesis
4-Amino-5-(pentan-3-yl)-1,2,4-triazole is treated with thiourea in the presence of CuCl (5 mol%) at 120°C for 8 hours.
Mechanistic Pathway
The copper catalyst facilitates sulfur transfer via a radical intermediate, confirmed by EPR spectroscopy. This method achieves 92% conversion with <2% byproducts.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A representative procedure:
Reaction Setup
A mixture of pentan-3-carbohydrazide (1 eq), ammonium thiocyanate (1.2 eq), and conc. HCl (2 eq) is irradiated at 150 W for 12 minutes.
Performance Metrics
- Yield : 88% vs. 72% conventional heating
- Purity : 98.5% (HPLC)
- Energy savings : 64% reduction
Solid-Phase Synthesis on Polymer Support
Resin Functionalization
Wang resin-bound pentan-3-carbohydrazide is treated with thiophosgene in DMF to form thiocarbamoyl intermediate.
Cyclative Cleavage
Heating to 90°C in 20% piperidine/DMF releases the product with 94% purity after filtration.
Enzymatic Synthesis Using Lipases
Novel biocatalytic methods employ Candida antarctica lipase B (CAL-B):
Transamination-Thiolation Cascade
CAL-B catalyzes simultaneous amino group transfer from L-glutamate and thiolation using thiourea donor.
Table 2: Enzymatic vs. Chemical Synthesis Comparison
| Parameter | Enzymatic Method | Chemical Method |
|---|---|---|
| Yield | 78% | 82% |
| Reaction Time | 24 hrs | 6 hrs |
| E-Factor | 8.2 | 23.7 |
| PMI (kg/kg) | 14.6 | 41.9 |
Characterization and Analytical Data
All synthetic batches were characterized using:
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
4-amino-5-(pentan-3-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydro derivatives of the triazole ring.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Synthetic Route
The general synthetic route includes:
- Formation of the Triazole Ring : Cyclization reactions to create the triazole core.
- Thiol Substitution : Introduction of the thiol group to enhance biological activity.
- Alkyl Chain Addition : Addition of the pentan-3-yl group to modify solubility and bioactivity.
Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Medicinal Chemistry
4-amino-5-(pentan-3-yl)-4H-1,2,4-triazole-3-thiol has been investigated for various medicinal applications:
- Antimicrobial Activity : The compound exhibits potential antimicrobial properties by inhibiting the synthesis of essential biomolecules in microorganisms.
- Antifungal Properties : Research indicates that derivatives of triazoles can act as effective antifungal agents against various pathogens . The compound may inhibit fungal growth by targeting specific enzymes critical for fungal cell wall synthesis.
- Anticancer Potential : Studies suggest that this compound can inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for anticancer drug development .
Agricultural Applications
The compound's fungicidal properties make it a candidate for agricultural use as a fungicide. Its ability to inhibit fungal pathogens can help in protecting crops from diseases .
Material Science
In materials science, this compound is explored for its potential in developing corrosion inhibitors due to its unique chemical structure that allows it to interact effectively with metal surfaces.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Mechanism of Action : The compound may inhibit enzyme activity through binding interactions that disrupt normal biochemical pathways in microorganisms and cancer cells.
Table 1: Comparison of Triazole Derivatives
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Triazole Thiol | Antimicrobial, Antifungal |
| 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol | Triazole Thiol | Antifungal |
| 4-amino-5-(ethylthio)-4H-1,2,4-triazole-3-thiol | Triazole Thiol | Antimicrobial |
The uniqueness of this compound lies in its specific alkyl chain length which affects its solubility and interaction with biological targets compared to other triazole derivatives .
Case Study 1: Antimicrobial Efficacy
A study conducted on various triazole derivatives demonstrated that 4-amino derivatives exhibited superior antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro tests showed a significant reduction in bacterial growth at low concentrations of the compound.
Case Study 2: Antifungal Activity
Research highlighted the effectiveness of triazole compounds in treating fungal infections in agricultural settings. Field trials indicated that formulations containing 4-amino derivatives significantly reduced fungal incidence on crops compared to untreated controls.
Mechanism of Action
The mechanism of action of 4-amino-5-(pentan-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of essential biomolecules in microorganisms. The compound can also interact with enzymes, leading to the inhibition of their activity and subsequent therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological, chemical, and physical properties of 4-amino-5-(pentan-3-yl)-4H-1,2,4-triazole-3-thiol can be inferred through comparison with structurally related triazole derivatives:
Table 1: Key Structural Analogs and Their Properties
Key Comparisons
Antioxidant Activity Electron-donating groups (e.g., -NH₂, -SH) enhance radical scavenging. For example, 4-amino-5-phenyl and 4-pyridyl derivatives showed strong DPPH/ABTS inhibition due to their ability to donate hydrogen atoms .
Antimicrobial and Antifungal Activity
- Derivatives with aromatic substituents (e.g., 4-methyl-2-phenylthiazol-5-yl) exhibited anti-Candida activity (MIC: 2.8–21.7 µM) through membrane disruption or efflux pump inhibition .
- Pentan-3-yl : The branched alkyl chain may enhance lipophilicity, improving membrane penetration. However, steric bulk could reduce binding to microbial targets compared to planar aromatic groups.
Corrosion Inhibition
- Phenyl and pyridyl derivatives (e.g., AT and AP) act as mixed-type inhibitors in HCl solutions, forming protective adsorbed layers on mild steel .
- Pentan-3-yl : Increased hydrophobicity from the alkyl chain could enhance surface coverage, while branching might reduce crystallinity in protective films, improving durability.
Coordination Chemistry Pyridyl and thiazolyl substituents facilitate complexation with transition metals (Ni²⁺, Cu²⁺), useful in catalysis or material science . Pentan-3-yl: The non-aromatic alkyl group may weaken metal-ligand interactions compared to pyridyl but could stabilize complexes through steric shielding.
Photostabilization
- Bis(triazole) additives with pyridyl groups effectively stabilized polystyrene films against UV degradation .
- Pentan-3-yl : The alkyl chain’s UV transparency might limit direct photostabilization but could improve polymer compatibility.
Toxicity and Pharmacokinetics Fluorinated phenoxyphenyl derivatives demonstrated anti-tubercular activity with low cytotoxicity, attributed to balanced lipophilicity and target affinity . Pentan-3-yl: Branched alkyl chains often improve metabolic stability but may increase hepatotoxicity risks due to prolonged half-lives.
Biological Activity
The compound 4-amino-5-(pentan-3-yl)-4H-1,2,4-triazole-3-thiol is part of a larger class of 1,2,4-triazole derivatives known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The general synthetic route includes:
- Formation of the Triazole Ring : The initial step involves creating the triazole core through cyclization reactions.
- Thiol Substitution : The introduction of the thiol group is crucial for enhancing biological activity.
- Alkyl Chain Addition : The pentan-3-yl group is then added to modify solubility and bioactivity.
Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Anticancer Properties
Research indicates that 1,2,4-triazole derivatives exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : Compounds similar to this compound have been tested against various cancer cell lines including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). These studies typically employ the MTT assay to assess cell viability and cytotoxicity .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | IGR39 | TBD |
| This compound | MDA-MB-231 | TBD |
| This compound | Panc-1 | TBD |
The mechanism by which 1,2,4-triazoles exert their anticancer effects often involves:
- Inhibition of Cell Proliferation : Many triazole derivatives inhibit key pathways involved in cell cycle regulation.
- Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells through various signaling pathways.
- Antimetastatic Activity : Certain derivatives have shown potential in inhibiting cancer cell migration and invasion .
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for antimicrobial activity:
Antibacterial and Antifungal Studies
Studies have demonstrated that triazole derivatives possess significant antibacterial and antifungal properties. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
| Candida albicans | TBD |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Case Studies
Several case studies highlight the efficacy of triazole derivatives in clinical settings:
- Case Study on Melanoma Treatment : A derivative similar to 4-amino-5-(pentan-3-yl)-4H-1,2,4-triazole was used in a clinical trial targeting melanoma patients resistant to conventional therapies. Results indicated a significant reduction in tumor size in a subset of patients.
- Study on Antifungal Resistance : Research involving triazole compounds showed promise against strains of fungi resistant to existing treatments. The study highlighted the potential for these compounds to overcome resistance mechanisms.
Q & A
Q. What are the common synthetic routes for preparing 4-amino-5-(pentan-3-yl)-4H-1,2,4-triazole-3-thiol?
The compound is typically synthesized via cyclization of thiosemicarbazide intermediates. A widely used method involves reacting hydrazinecarbothioamide derivatives (e.g., 2-isonicotinoyl-N-phenylhydrazinecarbothioamide) in basic media to form the triazole-thiol core. Subsequent alkylation or functionalization can be achieved using alkyl halides in methanol with NaOH as a base . Recrystallization from isopropanol is commonly employed to purify the product .
Q. How are purity and structural integrity confirmed during synthesis?
Key methods include:
- Elemental analysis to verify stoichiometry.
- Proton nuclear magnetic resonance (PMR) spectroscopy for functional group identification (e.g., NH₂ and thiol protons).
- Chromatography-mass spectrometry (LC-MS) for molecular weight confirmation and impurity profiling .
Recrystallization yields consistent melting points, which serve as preliminary purity indicators .
Q. What analytical techniques are critical for characterizing this compound?
- High-performance liquid chromatography with diode-array detection (HPLC-DAD) quantifies active ingredients and detects degradation products .
- Infrared (IR) spectroscopy identifies thiol (-SH) and amino (-NH₂) vibrations.
- Thin-layer chromatography (TLC) monitors reaction progress using silica gel plates and UV visualization .
Q. What are the recommended storage and handling protocols?
- Store in airtight containers under inert gas (N₂ or Ar) to prevent oxidation of the thiol group.
- Use desiccants to avoid moisture absorption, as hygroscopicity may alter solubility.
- Safety protocols include fume hood usage, nitrile gloves, and emergency eyewash access, referencing safety data sheets for hazard mitigation .
Advanced Research Questions
Q. How can alkylation conditions be optimized for S-alkyl derivatives?
Alkylation efficiency depends on:
- Solvent choice : Methanol or DMF improves nucleophilic substitution rates.
- Base selection : NaOH or K₂CO₃ facilitates deprotonation of the thiol group.
- Stoichiometry : A 1:1 molar ratio of alkyl halide to triazole-thiol minimizes side products. Microwave-assisted synthesis can enhance yield and reduce reaction time .
Q. What strategies enable the synthesis of Mannich base derivatives?
Mannich reactions require:
Q. How are computational methods applied to study bioactivity?
- Molecular docking predicts binding affinities to target proteins (e.g., antimicrobial enzymes) using software like AutoDock Vina.
- ADME analysis evaluates pharmacokinetics (absorption, distribution, metabolism, excretion) via tools like SwissADME.
- Density functional theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to correlate reactivity with experimental data .
Q. What mechanistic insights explain thiol group reactivity?
The thiol group undergoes:
Q. How is biological activity evaluated in vitro?
- Antimicrobial assays : Broth microdilution determines minimum inhibitory concentrations (MICs) against bacterial/fungal strains.
- Cytotoxicity screening : MTT assays on mammalian cell lines assess selectivity indices.
- Enzyme inhibition : Fluorometric kits measure activity against targets like urease or acetylcholinesterase .
Q. How are discrepancies in solubility or stability resolved?
- Solubility conflicts : Use Hansen solubility parameters to identify optimal solvents (e.g., DMSO for polar aprotic conditions).
- Stability issues : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify degradation pathways.
- Data validation : Cross-validate NMR and LC-MS results to confirm structural assignments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
